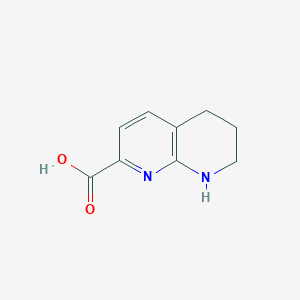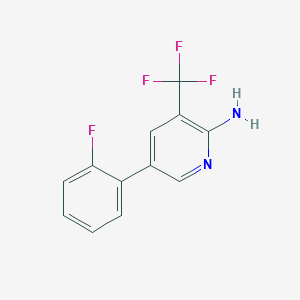
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
説明
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, also known as FPT, is a compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FPT has been used in a variety of research studies, including those related to drug development and drug discovery. In particular, FPT has been used as a scaffold to develop novel small molecule drugs that target specific biological pathways.
科学的研究の応用
Anticancer Properties
Amine derivatives of fluorophenyl-pyridine, similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment. For instance, certain compounds demonstrated high cytotoxicity against HepG2 and Caco-2 cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Characterization
The synthesis and characterization of fluorophenyl-pyridine derivatives, including trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been extensively studied. These compounds have been prepared starting from various amine precursors and characterized using spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Lyakhovich et al., 2019).
Potential in Fluorescent pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl groups, have been synthesized and characterized for their photophysical properties. Some of these compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors. This suggests that fluorophenyl-pyridine derivatives could be valuable in developing sensitive and selective pH sensing tools (Hu et al., 2013).
Fluorination Techniques
Research has also focused on developing efficient and mild methods for the fluorination of nitrogen-containing aromatics like pyridines. Techniques using silver difluoride at ambient temperatures have been explored, providing insights into the synthesis of fluorinated derivatives of compounds like 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Such advancements are crucial for the production of compounds with improved medicinal and chemical properties (Fier & Hartwig, 2013).
特性
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



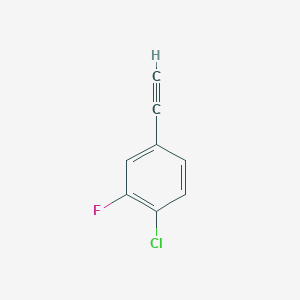
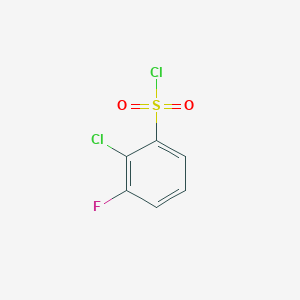
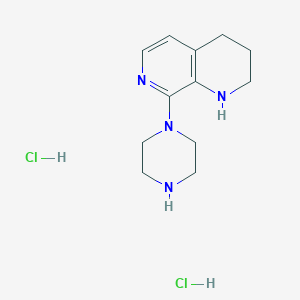
![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
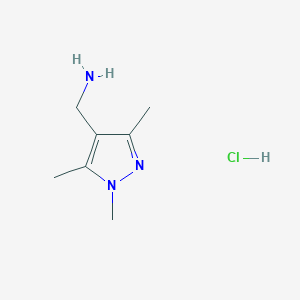
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
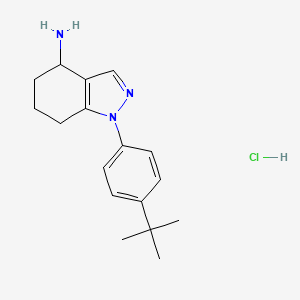
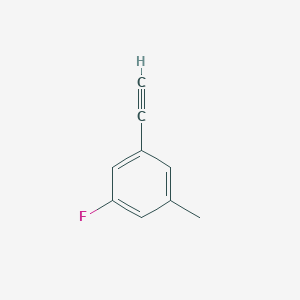
![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
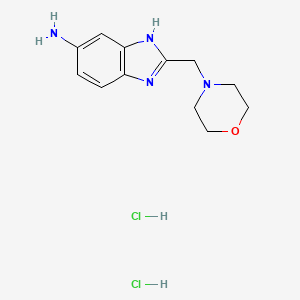
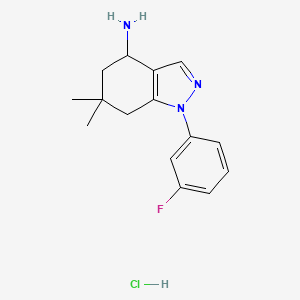
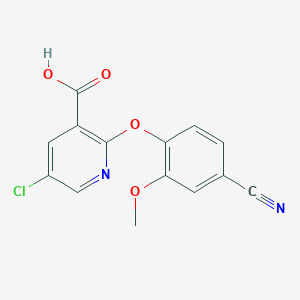
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
